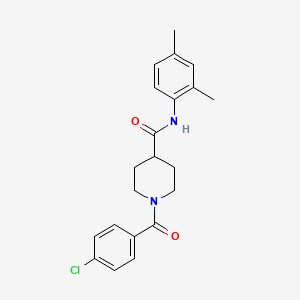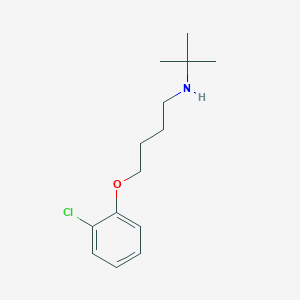![molecular formula C18H20N2O5 B4978246 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide, also known as MPAAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of pharmacology, biochemistry, and physiology. In
Wissenschaftliche Forschungsanwendungen
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide has been extensively studied for its potential applications in pharmacology, biochemistry, and physiology. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurological disorders and as a diagnostic tool for cancer.
Wirkmechanismus
The mechanism of action of 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain proteins involved in tumor growth.
Biochemical and Physiological Effects
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, tumor growth, and oxidative stress. It has also been shown to improve cognitive function and reduce the risk of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide in lab experiments is its low toxicity and high purity. It is also readily available and relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a diagnostic tool for cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
Conclusion
In conclusion, 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide is a chemical compound that has shown promising results in the areas of pharmacology, biochemistry, and physiology. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. While its mechanism of action is not fully understood, further research is needed to fully explore its potential applications and optimize its synthesis method.
Synthesemethoden
The synthesis of 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone. This is then reacted with hydrazine hydrate and 2-methoxyphenylacetic acid to form 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide. The synthesis method has been optimized to ensure high yields and purity of the compound.
Eigenschaften
IUPAC Name |
2-methoxy-N'-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-10-6-7-11-15(14)25-12-16(21)19-20-18(22)17(24-2)13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVLYWCAWALFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)



![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)